molecular formula C8H17NO2 ? HCl B593903 2-Amino-1-hydroxyoctan-3-one;hydrochloride CAS No. 1824382-78-6

2-Amino-1-hydroxyoctan-3-one;hydrochloride

Cat. No.: B593903
CAS No.: 1824382-78-6
M. Wt: 195.7
InChI Key: NWFWOIYZQVEYGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-hydroxyoctan-3-one;hydrochloride typically involves the reaction of octanone with an amine source under controlled conditions. One common method is the reductive amination of octanone using ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-hydroxyoctan-3-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-hydroxyoctan-3-one;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1-hydroxyoctan-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-hydroxyhexan-3-one;hydrochloride
  • 2-Amino-1-hydroxydecan-3-one;hydrochloride
  • 2-Amino-1-hydroxybutan-3-one;hydrochloride

Uniqueness

2-Amino-1-hydroxyoctan-3-one;hydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in research and industrial applications compared to its shorter or longer chain analogs .

Properties

IUPAC Name

2-amino-1-hydroxyoctan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-8(11)7(9)6-10;/h7,10H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFWOIYZQVEYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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